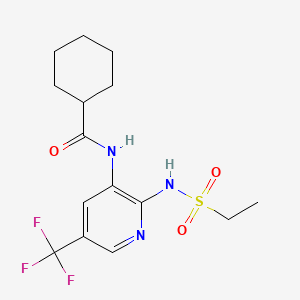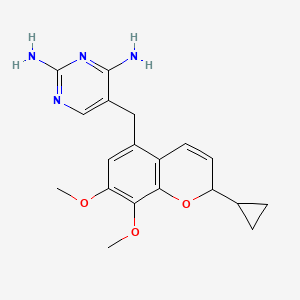
Iclaprim
Vue d'ensemble
Description
Iclaprim is an antibiotic drug candidate that is active against Gram-positive organisms . It is administered intravenously . It is an optimized analog of trimethoprim that was discovered by scientists at Roche .
Molecular Structure Analysis
Iclaprim is a tricyclic diaminopyrimidine . From a structural perspective, iclaprim shares many similarities and some key differences when compared with trimethoprim .Chemical Reactions Analysis
Iclaprim selectively and potently inhibits dihydrofolate reductase (DHFR), which is the bacterial enzyme that synthesizes thymidine . The binding properties of iclaprim to DHFR were compared with those of trimethoprim by X-ray crystallography .Physical And Chemical Properties Analysis
Iclaprim has a molecular weight of 354.410 g·mol−1 . It is a solid substance and its solubility in DMSO is 30 mg/mL .Applications De Recherche Scientifique
Antibacterial Agent
Iclaprim, a bacterial dihydrofolate reductase inhibitor, is being studied for its potential as an antibacterial agent . It has shown potent activity on trimethoprim sensitive and resistant bacteria .
Treatment of Skin Infections
Iclaprim has been developed for the treatment of acute bacterial skin and skin structure infections . It has shown noninferiority to vancomycin in two phase 3 studies for the treatment of such infections .
Treatment of Nosocomial Pneumonia
Iclaprim is also being studied for the treatment of nosocomial pneumonia caused by Gram-positive bacteria, including multidrug-resistant bacteria . A phase 3 study for the treatment of hospital-acquired bacterial and ventilator-associated bacterial pneumonia is upcoming .
Combatting Multidrug-Resistant Bacteria
Iclaprim has shown effectiveness against multidrug-resistant Gram-positive pathogens . This makes it a potential candidate for treating infections caused by these resistant strains .
Synthesis Research
There has been significant research into the synthesis of Iclaprim. A novel and practical synthesis of Iclaprim has been reported, starting from Trimethoprim (TMP) .
Potential Future Applications
Given its potent antibacterial properties and effectiveness against multidrug-resistant bacteria, Iclaprim may have potential future applications in the treatment of other types of infections. Further research is needed to explore these possibilities .
Mécanisme D'action
Target of Action
Iclaprim’s primary target is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the bacterial folate pathway, which is essential for bacterial DNA replication .
Mode of Action
Iclaprim is a diaminopyrimidine and an inhibitor of DHFR . It shows a much higher affinity for the DHFR binding site of bacteria than trimethoprim does . By inhibiting DHFR, Iclaprim disrupts the bacterial folate pathway, thereby inhibiting bacterial DNA replication .
Biochemical Pathways
The inhibition of DHFR by Iclaprim disrupts the bacterial folate pathway, which is essential for bacterial DNA replication . This disruption leads to the cessation of bacterial growth and replication, resulting in the death of the bacteria .
Pharmacokinetics
Iclaprim achieves high concentrations in skin and skin structure and lung compartments . It also rapidly concentrates in the gastrointestinal tract, adrenal glands, kidneys, and liver . Iclaprim has a high volume of distribution, exceeding 4–5 times the total body water volume . It also has 93% plasma protein binding .
Result of Action
Iclaprim has shown potent, extended-spectrum in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant S. aureus, and macrolide-, quinolone- and trimethoprim-resistant strains . It has also demonstrated activity against Streptococcus pneumoniae, including penicillin-, erythromycin-, levofloxacin- and trimethoprim/sulfamethoxazole-resistant strains .
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPWWYTGBZDEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870191 | |
| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iclaprim is a novel diaminopyrimidine, and an inhibitor of dihydrofolate reductase, which has shown potent, extended-spectrum in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate and vancomycin-resistant S. aureus and macrolide-, quinolone- and trimethoprim-resistant strains. In addition, iclaprim has demonstrated activity against Streptococcus pneumoniae including penicillin-, erythromycin-, levofloxacin- and trimethoprim/sulfamethoxazole-resistant strains. | |
| Record name | Iclaprim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Iclaprim | |
CAS RN |
192314-93-5 | |
| Record name | Iclaprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192314-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iclaprim [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192314935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iclaprim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICLAPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42445HUU0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Iclaprim?
A1: Iclaprim functions as a selective bacterial dihydrofolate reductase (DHFR) inhibitor. [, , , ] It binds to bacterial DHFR with high affinity, preventing the conversion of dihydrofolate to tetrahydrofolate. This disrupts the synthesis of purines and pyrimidines, which are essential for bacterial DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. [, ]
Q2: How does Iclaprim's mechanism of action differ from trimethoprim (TMP)?
A2: While both Iclaprim and TMP are diaminopyrimidines that inhibit DHFR, Iclaprim exhibits a significantly higher binding affinity for the enzyme, particularly against TMP-resistant strains. [, ] This increased affinity stems from enhanced hydrophobic interactions between Iclaprim and DHFR, as revealed by X-ray crystallography. [, ] Iclaprim also demonstrates a lower MIC90 against numerous bacterial species compared to TMP. [, ]
Q3: What is the molecular formula and weight of Iclaprim?
A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Iclaprim. For precise information, refer to the drug's official documentation or chemical databases.
Q4: Is there information available regarding the spectroscopic data (e.g., NMR, IR) of Iclaprim?
A4: The provided research abstracts do not contain specific details on the spectroscopic characterization of Iclaprim. Consulting comprehensive chemical databases or the primary research publications might yield this information.
Q5: Are there studies on the compatibility and stability of Iclaprim under various conditions (e.g., temperature, pH, storage)?
A6: While the abstracts touch upon the overall stability of Iclaprim, they lack detailed investigations into its compatibility and stability under specific conditions. Further research may address these aspects, potentially focusing on formulation strategies to enhance stability and shelf life. []
Q6: Are there specific formulation strategies employed to improve Iclaprim's stability, solubility, or bioavailability?
A8: The abstracts primarily focus on Iclaprim's intravenous administration. [, , , , ] While formulation strategies are not extensively discussed, one study mentions a novel synthesis method that minimizes the formation of a specific impurity. [] Further research may explore formulation approaches to potentially enhance oral bioavailability or target specific tissues. []
Q7: What is known about the safety, health, and environmental (SHE) regulations regarding Iclaprim?
A7: The provided abstracts primarily center on Iclaprim's clinical efficacy and safety, lacking specific details about SHE regulations. Refer to the appropriate regulatory agency guidelines and publications for comprehensive information on SHE compliance and risk minimization practices associated with Iclaprim.
Q8: What is Iclaprim's pharmacokinetic profile and how does it relate to its in vivo activity?
A10: Iclaprim exhibits a high binding affinity to human plasma (approximately 93%), yet this does not appear to hinder its antimicrobial activity in vitro. [] Studies in healthy men have demonstrated that Iclaprim reaches therapeutic concentrations in various lung compartments (epithelial lining fluid, alveolar macrophages, bronchial mucosa) following intravenous administration, suggesting its suitability for treating respiratory infections. [] Animal models have identified AUC/MIC as the primary PK/PD driver for Iclaprim's efficacy against Staphylococcus aureus, while both AUC/MIC and T>MIC correlate strongly with efficacy against Streptococcus pneumoniae. [] These findings highlight the importance of optimizing dosing regimens to achieve adequate drug exposure for maximal therapeutic effect. []
Q9: How effective is Iclaprim against various bacterial species in vitro?
A11: Iclaprim demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible S. aureus (MSSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), Streptococcus pneumoniae (including drug-resistant strains), and Enterococcus faecalis. [, , , , ] Notably, it exhibits lower MIC90 values against these pathogens compared to trimethoprim, particularly against TMP-resistant strains. [, ] While its activity against Gram-negative bacteria is more limited, it shows promise against some respiratory pathogens. [, , ]
Q10: Have there been clinical trials evaluating Iclaprim's efficacy and safety in humans?
A13: Yes, Iclaprim has undergone extensive clinical trials. Two Phase 3 trials (REVIVE-1 and REVIVE-2) investigated its efficacy and safety in patients with acute bacterial skin and skin structure infections (ABSSSIs). [, , ] Both trials demonstrated that Iclaprim, administered intravenously at a fixed dose of 80 mg every 12 hours, achieved non-inferiority to vancomycin in terms of early clinical response. [, ] Iclaprim was generally well-tolerated in these trials, with a safety profile comparable to vancomycin. [, ]
Q11: Are there known mechanisms of resistance to Iclaprim?
A14: While Iclaprim exhibits potent activity against many drug-resistant bacteria, the emergence of resistance is a concern with any antibiotic. One study analyzing a large collection of multidrug-resistant S. aureus found that resistance to Iclaprim was most commonly associated with the acquisition of genes encoding drug-insensitive DHFR proteins. [] A novel gene (dfrL), identified in this study, was found to confer high-level Iclaprim resistance. [] Further research is crucial to monitor the development and spread of Iclaprim resistance, particularly in clinical settings.
Q12: What is the safety profile of Iclaprim based on clinical trials and preclinical studies?
A15: Iclaprim has generally been well-tolerated in clinical trials, with a safety profile similar to comparator antibiotics like vancomycin. [, ] While the abstracts don't delve into specific adverse events, one study notes that Iclaprim use was not associated with hyperkalemia, unlike the related drug trimethoprim. [] Continuous monitoring and assessment of Iclaprim's safety profile, including long-term effects, remain essential throughout its clinical use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



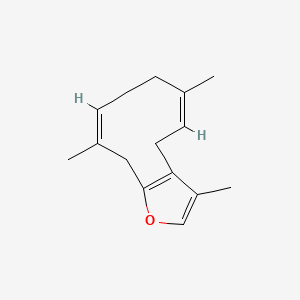

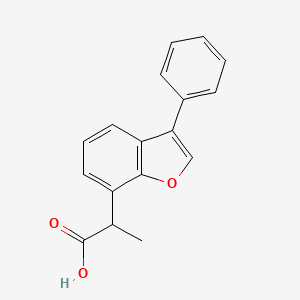
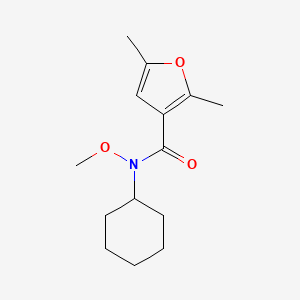
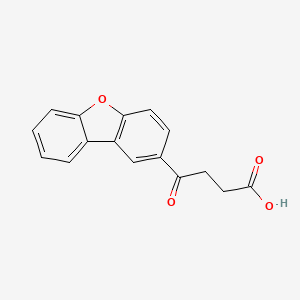


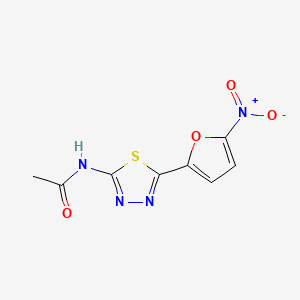
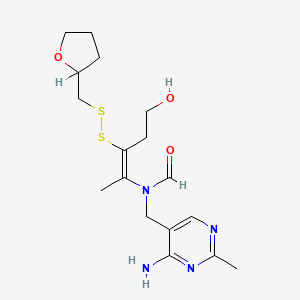
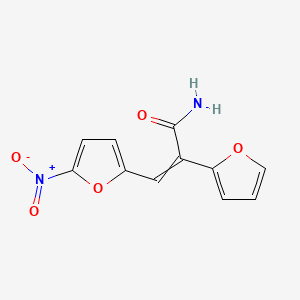

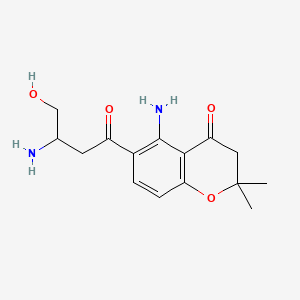
![5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B1674293.png)
